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Compound of Interest

Compound Name: MYF-01-37

Cat. No.: B10822774

Technical Support Center: MYF-01-37

Welcome to the technical support center for MYF-01-37, a covalent inhibitor of TEAD
transcription factors. This resource is designed to assist researchers, scientists, and drug
development professionals in effectively using MYF-01-37 and in identifying and minimizing its
potential off-target effects.

Frequently Asked Questions (FAQSs)

Q1: What is MYF-01-37 and what is its primary target?

Al: MYF-01-37 is a covalent inhibitor of the TEAD (Transcriptional Enhanced Associate
Domain) family of transcription factors.[1][2] It specifically targets a conserved cysteine residue
(Cys380 in TEADZ2) within the palmitate-binding pocket, thereby disrupting the interaction
between TEAD and its co-activator YAP (Yes-associated protein).[1][3] This disruption leads to
the downregulation of YAP/TEAD target genes involved in cell proliferation and survival.[2]
MYF-01-37 is considered a first-generation covalent TEAD inhibitor and has been described as
a suboptimal chemical probe requiring micromolar concentrations for cellular activity and
possessing poor pharmacokinetic properties.[3][4]

Q2: What is the Hippo signaling pathway and how does MYF-01-37 affect it?

A2: The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and
apoptosis.[5][6][7] When the pathway is active, it phosphorylates and inhibits the transcriptional

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10822774?utm_src=pdf-interest
https://www.benchchem.com/product/b10822774?utm_src=pdf-body
https://www.benchchem.com/product/b10822774?utm_src=pdf-body
https://www.benchchem.com/product/b10822774?utm_src=pdf-body
https://www.benchchem.com/product/b10822774?utm_src=pdf-body
https://www.selleckchem.com/products/myf-01-37.html
https://www.medchemexpress.com/myf-01-37.html
https://www.selleckchem.com/products/myf-01-37.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728995/
https://www.medchemexpress.com/myf-01-37.html
https://www.benchchem.com/product/b10822774?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728995/
https://www.biorxiv.org/content/10.1101/2022.05.10.491316.full
https://www.benchchem.com/product/b10822774?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/jm501615v
https://pubmed.ncbi.nlm.nih.gov/35119068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819670/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

co-activator YAP, leading to its cytoplasmic retention and degradation.[8] In many cancers, the
Hippo pathway is inactivated, allowing YAP to translocate to the nucleus and bind to TEAD
transcription factors, driving the expression of genes that promote tumor growth.[8][9] MYF-01-
37 inhibits the function of TEAD, thereby blocking the oncogenic output of the Hippo pathway
downstream of YAP.[2][3]

Q3: What are off-target effects and why are they a concern with covalent inhibitors like MYF-
01-37?

A3: Off-target effects are unintended interactions of a drug or small molecule with proteins
other than its intended target.[10] These interactions can lead to misleading experimental
results, cellular toxicity, and adverse side effects. Covalent inhibitors, due to their reactive
nature, have a higher propensity for off-target interactions by forming permanent bonds with
other proteins that have reactive nucleophilic residues, such as cysteine.[11] Given that MYF-
01-37 is a covalent inhibitor, it is critical to assess its selectivity and identify potential off-target
binding partners to ensure that the observed biological effects are due to the inhibition of
TEAD.

Q4: How can | begin to assess the potential off-target effects of MYF-01-37 in my experimental
system?

A4: A multi-pronged approach is recommended to assess off-target effects. This includes:

e Dose-response analysis: Comparing the concentration of MYF-01-37 required to inhibit
TEAD activity with the concentration that produces the observed phenotype. A significant
discrepancy may suggest off-target effects.

o Use of a structurally distinct TEAD inhibitor: If a different TEAD inhibitor with a distinct
chemical scaffold recapitulates the phenotype, it strengthens the evidence for an on-target
effect.

o Control experiments: Including a structurally similar but inactive analog of MYF-01-37 that
cannot covalently bind to its target can help differentiate on-target from off-target effects.

o Proteomic profiling: Employing unbiased chemical proteomics methods to identify the direct
binding partners of MYF-01-37 in a cellular context.
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Troubleshooting Guides

Issue 1: | am observing a cellular phenotype that is inconsistent with the known function of

TEAD inhibition.

Possible Cause

Troubleshooting Steps

Expected Outcome

Off-target effects

1. Perform a dose-response
curve: Compare the IC50 for
TEAD target gene
downregulation (e.g., CTGF,
CYRG61) with the EC50 for the

observed phenotype.

A significant rightward shift in
the EC50 for the phenotype

compared to the IC50 for on-
target engagement suggests

an off-target effect.

2. Use a structurally unrelated
TEAD inhibitor: Treat cells with
a different class of TEAD

inhibitor.

If the phenotype is not
replicated, it is likely an off-
target effect of MYF-01-37.

3. Rescue experiment:

Overexpress a mutant form of
TEAD (e.g., C359S in TEAD1)
that is resistant to MYF-01-37.

If the phenotype is not
rescued, it suggests the

involvement of other targets.

Experimental artifact

Review and optimize your
experimental protocol,
including controls. Ensure

consistent cell culture

conditions and reagent quality.

Consistent results with
appropriate controls will help
validate the observed

phenotype.

Issue 2: MYF-01-37 is showing toxicity in my cell lines at concentrations required for TEAD

inhibition.
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Possible Cause

Troubleshooting Steps

Expected Outcome

Off-target toxicity

1. Screen against a kinase
panel: Since many kinases
have reactive cysteines,
screening MYF-01-37 against
a broad panel of kinases can
identify potential off-target
interactions.

Identification of interactions
with kinases known to be
involved in cell viability

pathways.

2. Counter-screen in a TEAD-
null cell line: If a cell line
lacking TEAD expression is
available, test the toxicity of
MYF-01-37.

If toxicity persists in the
absence of the intended target,
it is likely due to off-target
effects.

On-target toxicity

Modulate the expression of
TEAD (e.g., using siRNA or
CRISPR) to see if it
phenocopies the observed

toxicity.

Replication of toxicity upon
TEAD knockdown suggests

on-target toxicity.

Experimental Protocols

Protocol 1: Chemical Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying the cellular targets of MYF-01-37 using

an activity-based protein profiling (ABPP) approach. This involves synthesizing a tagged

version of MYF-01-37.

Methodology:

e Synthesis of a tagged MYF-01-37 probe: Synthesize an analog of MYF-01-37 that
incorporates a reporter tag (e.g., biotin or an alkyne for click chemistry) at a position that

does not interfere with its binding to TEAD.

o Cell treatment and lysis:
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o Treat cells of interest with the tagged MYF-01-37 probe at a concentration known to
induce the phenotype of interest. Include a vehicle control and a competition control where
cells are pre-treated with an excess of untagged MYF-01-37.

o Lyse the cells in a suitable buffer.

e Enrichment of target proteins:

o For biotin-tagged probes, use streptavidin beads to pull down the probe-protein
complexes.

o For alkyne-tagged probes, perform a click reaction with an azide-biotin tag, followed by
streptavidin pulldown.

o Protein digestion and mass spectrometry:
o Elute the bound proteins from the beads and digest them into peptides using trypsin.

o Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

e Data analysis:

o lIdentify the proteins that are significantly enriched in the tagged-probe sample compared
to the vehicle and competition controls. These are the potential on- and off-targets of MYF-
01-37.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target in a
cellular environment.[12][13][14][15]

Methodology:

o Cell treatment: Treat intact cells with MYF-01-37 at various concentrations. Include a vehicle
control.
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e Heat challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a
short period (e.g., 3 minutes).

o Cell lysis and separation of soluble fraction: Lyse the cells and separate the soluble protein
fraction from the precipitated proteins by centrifugation.

¢ Protein detection:

o Analyze the amount of soluble TEAD protein in each sample using Western blotting with a
TEAD-specific antibody.

o Quantify the band intensities.
o Data analysis:

o Plot the amount of soluble TEAD as a function of temperature for both vehicle- and MYF-

01-37-treated samples.

o A shift in the melting curve to a higher temperature in the presence of MYF-01-37
indicates direct target engagement.

Data Presentation

Table 1: Example of Proteomics Data Summary for MYF-01-37 Off-Target Identification
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Fold
Fold ]
] Enrichment
. Enrichment Known On/Off-
Protein ID Gene Name (Probe vs. .
(Probe vs. . Function Target
) Competitio
Vehicle)
n)
Transcription
P28347 TEAD1 50.2 45.8 On-target
factor
Transcription
Q15560 TEAD2 48.9 42.1 On-target
factor
Transcription
P46663 TEAD3 35.7 315 On-target
factor
Transcription
Q15554 TEAD4 41.3 38.9 On-target
factor
Tumor Potential Off-
P04637 TP53 8.5 2.1
suppressor target
Receptor _
) Potential Off-
Q02750 EGFR 12.1 35 tyrosine
_ target
kinase
Table 2: Example of Kinase Profiling Data for MYF-01-37
. L % Inhibition at 10
Kinase % Inhibition at 1 pM . IC50 (pM)
M
TEADL1 (On-target
95 99 0.2
control)
EGFR 25 75 5.8
SRC 10 45 >10
PI3Ka 5 30 >10
Visualizations
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Caption: Hippo Signaling Pathway and MYF-01-37 Mechanism of Action.
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Caption: Troubleshooting Workflow for Unexpected MYF-01-37 Effects.
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Caption: Experimental Workflow for Chemical Proteomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]
2. medchemexpress.com [medchemexpress.com]

3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC
[pmc.ncbi.nlm.nih.gov]

4. biorxiv.org [biorxiv.org]
5. pubs.acs.org [pubs.acs.org]

6. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC
[pmc.ncbi.nlm.nih.gov]

8. pnas.org [pnas.org]
9. academic.oup.com [academic.oup.com]
10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

11. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA -
Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

13. annualreviews.org [annualreviews.org]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b10822774?utm_src=pdf-body-img
https://www.benchchem.com/product/b10822774?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/myf-01-37.html
https://www.medchemexpress.com/myf-01-37.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728995/
https://www.biorxiv.org/content/10.1101/2022.05.10.491316.full
https://pubs.acs.org/doi/abs/10.1021/jm501615v
https://pubmed.ncbi.nlm.nih.gov/35119068/
https://pubmed.ncbi.nlm.nih.gov/35119068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819670/
https://www.pnas.org/doi/10.1073/pnas.1212021109
https://academic.oup.com/proteincell/article/1/12/1073/6874071
https://www.creative-diagnostics.com/protein-array/off-target-effects-analysis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2904065/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.annualreviews.org/docserver/fulltext/pharmtox/56/1/annurev-pharmtox-010715-103715.pdf?expires=1763642726&id=id&accname=guest&checksum=C7E6D98B0A9D174081797236C0D0D084
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e 14. news-medical.net [news-medical.net]
e 15. CETSA [cetsa.org]

 To cite this document: BenchChem. [Identifying and minimizing off-target effects of MYF-01-
37.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10822774#identifying-and-minimizing-off-target-
effects-of-myf-01-37]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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